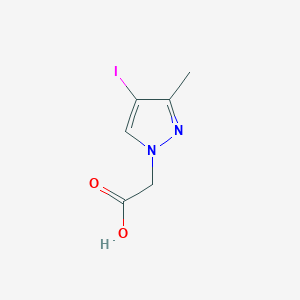

2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-iodo-3-methylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWALNBZCFRDIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid chemical structure

An In-Depth Technical Guide to 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, outlines a robust synthetic pathway, details modern characterization techniques, and explores its prospective applications.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities.[1] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are key pharmacophores in numerous approved drugs, exhibiting anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][2][3] The functionalization of the pyrazole core allows for the fine-tuning of its physicochemical and biological properties, making it a versatile scaffold in drug design and discovery.[1][4]

This guide focuses on a specific, functionalized derivative, 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid. The introduction of an iodine atom at the C4 position, a methyl group at C3, and an acetic acid moiety at the N1 nitrogen creates a molecule with unique characteristics. The iodine atom, in particular, serves not only as a potential site for further chemical modification through cross-coupling reactions but can also participate in halogen bonding, influencing molecular conformation and protein-ligand interactions.[5]

Molecular Structure and Physicochemical Properties

The chemical structure of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is defined by a central pyrazole ring substituted at three positions.

Caption: Chemical structure of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid | IUPAC Nomenclature |

| Molecular Formula | C₆H₇IN₂O₂ | Calculated |

| Molecular Weight | 266.04 g/mol | Calculated |

| CAS Number | Not assigned for this specific isomer. The 5-methyl isomer is registered under CAS 6645-75-6.[6] | - |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Calculated (analogue)[6] |

| LogP | ~0.9 | Calculated (analogue)[6] |

| Hydrogen Bond Donors | 1 | Calculated (analogue)[6] |

| Hydrogen Bond Acceptors | 3 | Calculated (analogue)[6] |

| Rotatable Bonds | 2 | Calculated (analogue)[6] |

Note: Some properties are estimated based on the closely related isomer, 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Proposed Synthetic Pathway

A robust and logical synthesis of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid can be envisioned in a three-step sequence starting from readily available precursors. This pathway is designed for efficiency and regiochemical control.

Caption: Proposed multi-step synthesis workflow.

Step 1: Synthesis of 3-Methyl-1H-pyrazole

The pyrazole core is efficiently constructed via a classical cyclocondensation reaction. The choice of pentane-2,4-dione as the starting material directly installs the required methyl group at the C3 (or C5) position.

-

Protocol:

-

To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude product by distillation or recrystallization to yield 3(5)-methyl-1H-pyrazole.

-

-

Scientific Rationale: This reaction is a well-established, high-yielding method for pyrazole synthesis.[7] The use of hydrazine hydrate provides the two nitrogen atoms for the heterocycle. The initial product is a mixture of 3-methyl- and 5-methyl-1H-pyrazole tautomers, which is suitable for the subsequent N-alkylation step.

Step 2: Synthesis of Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate

N-alkylation introduces the acetic acid side chain in its protected ester form. The reaction's regioselectivity is a key consideration.

-

Protocol:

-

Suspend 3(5)-methyl-1H-pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone or acetonitrile.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

-

Reflux the mixture for 12-24 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate in vacuo.

-

The resulting crude product will be a mixture of N1-alkylated isomers (3-methyl and 5-methyl). These can often be separated by column chromatography on silica gel.

-

-

Scientific Rationale: The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. The ratio of 3-methyl to 5-methyl isomers is influenced by steric and electronic factors, as well as the reaction conditions (solvent, base, temperature). For this guide, we proceed with the desired 3-methyl isomer after separation.

Step 3: Synthesis of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

Electrophilic iodination at the C4 position of the pyrazole ring is a critical step. The pyrazole ring is electron-rich and susceptible to electrophilic substitution, with the C4 position being the most activated site.

-

Protocol:

-

Dissolve ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a suitable solvent such as acetonitrile or glacial acetic acid.

-

Add an iodinating agent. Two effective options are:

-

After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Scientific Rationale: Both NIS/TFA and I₂/CAN are effective systems for the regioselective iodination of pyrazoles at the C4 position.[8] CAN acts as an oxidant to generate the electrophilic iodine species. These methods provide a direct and high-yielding route to the 4-iodo-pyrazole core.

Step 4: Hydrolysis to 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid

The final step is the deprotection of the ethyl ester to yield the target carboxylic acid.

-

Protocol:

-

Dissolve the iodinated ester from Step 3 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-6 hours.

-

Monitor the hydrolysis by TLC.

-

Once complete, acidify the reaction mixture to pH 2-3 with 1M HCl.

-

The product may precipitate out of solution. If not, extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

-

-

Scientific Rationale: Saponification using a base like LiOH is a standard and reliable method for hydrolyzing esters to carboxylic acids under mild conditions that will not affect the rest of the molecule.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid requires a combination of spectroscopic techniques.

Caption: Logical workflow for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.[6][9]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| - | -COOH | ~12-13 | ~170 | Broad singlet, exchangeable with D₂O. |

| - | -CH₂- | ~5.0 | ~50 | Singlet. |

| 5 | C-H | ~7.8 | ~135 | Singlet. |

| 3 | -CH₃ | ~2.2 | ~11 | Singlet. |

| 3 | C-CH₃ | - | ~148 | Quaternary carbon. |

| 4 | C-I | - | ~65 | Quaternary carbon, signal may be broad. |

Disclaimer: These are predicted values based on known shifts for pyrazole derivatives and substituent effects.[10][11] Actual values may vary.

-

¹H NMR: The spectrum is expected to be relatively simple. A broad singlet in the downfield region (12-13 ppm) corresponds to the carboxylic acid proton. The methylene protons of the acetic acid group should appear as a sharp singlet around 5.0 ppm. The lone proton on the pyrazole ring at the C5 position is expected to be a singlet around 7.8 ppm. The methyl group protons at C3 will also be a singlet, likely around 2.2 ppm.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal, around 170 ppm. The quaternary carbon C3 attached to the methyl group is predicted around 148 ppm. The C5 carbon will be around 135 ppm. The methylene carbon of the acetic acid side chain is expected around 50 ppm. The carbon bearing the iodine (C4) is predicted to be significantly upfield, around 65 ppm. The methyl carbon should appear around 11 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected M/Z: For the molecular ion [M+H]⁺ in ESI-MS, the expected mass-to-charge ratio would be approximately 266.9.

-

Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will give a distinct molecular ion peak without a complex isotopic pattern, unlike chlorine or bromine containing compounds.[12]

-

Fragmentation: Common fragmentation pathways for pyrazoles include cleavage of the N-N bond and loss of substituents.[13] For this molecule, fragmentation of the acetic acid side chain (loss of COOH) is also likely.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

-

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[14][15]

-

Carbonyl C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ is characteristic of the carboxylic acid carbonyl group.[14][15]

-

C-N and C=C Stretches: Absorptions related to the pyrazole ring will appear in the 1600-1400 cm⁻¹ region.

-

C-O Stretch: A band in the 1320-1210 cm⁻¹ region is expected for the C-O single bond of the carboxylic acid.[14]

Potential Applications in Research and Development

2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is a promising molecule for several research applications, primarily driven by the established biological activities of the pyrazole scaffold.

-

Drug Discovery Scaffold: This compound can serve as a starting point for the synthesis of more complex molecules. The carboxylic acid moiety is ideal for forming amides, esters, and other derivatives, allowing for the creation of libraries of compounds for biological screening.[4]

-

Intermediate for Cross-Coupling Reactions: The iodine atom at the C4 position is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[8] This enables the introduction of a wide range of substituents at this position, further diversifying the chemical space for drug discovery.

-

Potential Bioactivity: Given that many pyrazole derivatives exhibit anti-inflammatory, anticancer, and antimicrobial properties, this compound is a candidate for screening in relevant biological assays.[2][3] The specific combination of substituents may confer novel or enhanced activity.

Safety and Handling

While a specific safety data sheet (SDS) for 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is not available, general laboratory safety precautions should be followed. Based on data for similar compounds, the following should be considered:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

-

In all cases of exposure, consult a physician.

-

References

-

ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. [Link]

-

Chimenti, F., et al. (2009). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

-

SpectraBase. Pyrazole-3-carboxylic acid. [Link]

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

University of California, Davis. The Quick-and-Dirty Way: Simply add the tabulated chemical shifts for the shifting groups. [Link]

-

Al-Masoudi, N. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]

-

El-Metwaly, N. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-Substituted Thiazoles, Thioamides, and Pyrazoles as Potent Antitumor Agents. MDPI. [Link]

-

Gani, A., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

Royal Society of Chemistry. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

-

Sciforum. A novel method of iodination and azo bond formation by nitrogen triiodide. [Link]

-

Gupta, S., et al. (2015). Synthesis and Biological Significance of Pyrazolones: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

-

PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. [Link]

-

University of Colorado Boulder. IR: carboxylic acids. [Link]

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Behalo, M. S., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

-

ResearchGate. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

-

Pavithra, G., et al. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. SciSpace. [Link]

-

Chemistry LibreTexts. 13.3 Chemical Shifts. [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Carboxylic Acids in Novel Antiviral Drug Discovery. [Link]

-

van der Plas, H. C., et al. (1970). The mass spectra of some pyrazole compounds. Semantic Scholar. [Link]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

PubChem. 4-Iodopyrazole. [Link]

-

El-Gogary, T. M., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine azo-dye and its tautomer. PMC. [Link]

-

Atmospheric Measurement Techniques. Measuring acetic and formic acid by proton-transfer-reaction mass spectrometry: sensitivity, humidity dependence, and separation from interfering compounds. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. sciforum.net [sciforum.net]

- 6. chemscene.com [chemscene.com]

- 7. ijpsr.com [ijpsr.com]

- 8. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 9. 2913244-36-5|2-(3-(4-Iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] This guide focuses on the specific, albeit less-documented, derivative: 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid .

The presence of an iodo group at the C4 position, a methyl group at C3, and an acetic acid moiety at the N1 position makes this molecule a highly strategic intermediate for chemical synthesis and a candidate for biological screening. The iodo-substituent is particularly valuable as it provides a handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries.[5][6]

This document provides a comprehensive overview of this compound, including its chemical identity, predicted physicochemical properties, a proposed synthetic route based on established chemical principles, potential applications, and essential safety and handling protocols for a novel chemical entity.

Chemical Identity and Predicted Physicochemical Properties

Molecular Structure:

| Property | Predicted Value |

| Molecular Formula | C₆H₇IN₂O₂ |

| Molecular Weight | 266.04 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| pKa (acidic) | ~3.5 - 4.5 |

| logP | ~1.5 - 2.5 |

| Water Solubility | Low to moderate |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Note: These properties are estimations based on the chemical structure and data from similar compounds. Experimental verification is required.[7][8][9][][11]

Proposed Synthetic Pathway

The synthesis of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid can be logically approached in a multi-step sequence, starting from readily available precursors. The proposed pathway involves the formation of the pyrazole core, followed by regioselective iodination, and finally, N-alkylation and hydrolysis.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meddocsonline.org [meddocsonline.org]

- 5. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. math.unipd.it [math.unipd.it]

- 8. Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. archive.epa.gov [archive.epa.gov]

- 11. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

The Strategic Synthesis and Application of 4-iodo-3-methyl-1H-pyrazol-1-yl Acetic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery. Its remarkable versatility and ability to engage in a wide array of biological interactions have solidified its status as a "privileged scaffold". A multitude of FDA-approved drugs, including the anti-inflammatory agent celecoxib (Celebrex) and the phosphodiesterase inhibitor sildenafil (Viagra), feature the pyrazole core, underscoring its therapeutic relevance.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[1][2]

This technical guide focuses on a particularly valuable, functionalized pyrazole derivative: 4-iodo-3-methyl-1H-pyrazol-1-yl acetic acid . The presence of the iodo group at the C4 position offers a versatile handle for further molecular elaboration through cross-coupling reactions, while the acetic acid moiety at the N1 position provides a key pharmacophoric element for interacting with biological targets. This guide will provide an in-depth look at the synthesis, properties, and potential applications of this important building block for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of 4-iodo-3-methyl-1H-pyrazol-1-yl acetic acid is characterized by a pyrazole ring substituted with a methyl group at the C3 position, an iodine atom at the C4 position, and an acetic acid group attached to the N1 nitrogen.

SMILES Code: CC1=C(I)C=NN1CC(=O)O

Physicochemical Data

The following table summarizes key physicochemical properties for a closely related isomer, 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-.[3] These values provide a valuable reference for understanding the behavior of the target molecule in various experimental settings.

| Property | Experimental Average | Predicted Average | Unit |

| Boiling Point | - | 313 | °C |

| Density | 1.88 | 1.88 | g/cm³ |

| Flash Point | 172 | 172 | °C |

| LogP (Octanol-Water) | 1.00 | 1.00 | |

| Melting Point | 120 | 120 | °C |

| pKa (Acidic) | 4.68 | 4.68 | |

| Water Solubility | 1.84e-2 | 1.68e-2 | g/L |

Data sourced from the US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.[3]

Strategic Synthesis of 4-iodo-3-methyl-1H-pyrazol-1-yl Acetic Acid

The synthesis of 4-iodo-3-methyl-1H-pyrazol-1-yl acetic acid is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The overall strategy involves the initial construction of the 3-methyl-1H-pyrazole core, followed by regioselective iodination at the C4 position, and finally, N-alkylation with an acetic acid synthon.

Caption: Overall synthetic workflow for 4-iodo-3-methyl-1H-pyrazol-1-yl acetic acid.

Part 1: Synthesis of the 3-Methyl-1H-pyrazole Core

The foundational step is the synthesis of the pyrazole ring, which is most commonly achieved through a cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine.[4][5] The use of acetic acid as a solvent or catalyst is well-documented to facilitate this transformation.[2][6][7]

Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent) with an excess of hydrazine hydrate (1.5-2 equivalents) in glacial acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum. The crude 3-methyl-1H-pyrazole can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Causality of Experimental Choices:

-

Ethyl Acetoacetate: A readily available and inexpensive 1,3-dicarbonyl compound that serves as the carbon backbone for the pyrazole ring.

-

Hydrazine Hydrate: The source of the two adjacent nitrogen atoms in the pyrazole ring. An excess is used to drive the reaction to completion.

-

Glacial Acetic Acid: Acts as both a solvent and an acid catalyst, protonating the carbonyl groups of the dicarbonyl compound, thereby activating them for nucleophilic attack by hydrazine.[5]

Part 2: Regioselective Iodination of 3-Methyl-1H-pyrazole

Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position.[8] Various iodinating reagents can be employed to achieve this transformation. A common and effective method involves the use of iodine in the presence of an oxidizing agent or a base.

Experimental Protocol: Synthesis of 4-Iodo-3-methyl-1H-pyrazole

-

Reaction Setup: Dissolve 3-methyl-1H-pyrazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent that provides a source of I+. Its use often leads to cleaner reactions and easier purification compared to using molecular iodine with an oxidizing agent.

-

Regioselectivity: The electron-donating nature of the nitrogen atoms in the pyrazole ring activates the C4 position for electrophilic attack, leading to the desired regioselectivity.

Part 3: N-Alkylation and Hydrolysis to Yield the Final Product

The final step involves the alkylation of the N1 position of the pyrazole ring with an acetic acid synthon, followed by hydrolysis of the resulting ester. The N-alkylation of pyrazoles is a well-established transformation.[9][10][11][12]

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic and biological studies of pyrazolines and related heterocyclic compounds - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Strategic Selection of Recrystallization Solvents for the Purification of 4-Iodo-3-Methylpyrazole Acetic Acid

Introduction

4-Iodo-3-methylpyrazole acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1] The purity of such intermediates is paramount, as impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[2]

The success of recrystallization is critically dependent on the selection of an appropriate solvent or solvent system.[2] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for the formation of a supersaturated solution upon cooling and subsequent crystallization of the pure compound.[3] This guide provides a detailed analysis and experimental protocols to identify and utilize optimal recrystallization solvents for 4-iodo-3-methylpyrazole acetic acid.

Rationale for Solvent Selection: A Physicochemical Approach

The molecular structure of 4-iodo-3-methylpyrazole acetic acid dictates its solubility characteristics. It possesses a combination of functional groups with varying polarities:

-

Carboxylic Acid (-COOH): A highly polar group capable of strong hydrogen bonding.

-

Pyrazole Ring: A moderately polar aromatic heterocycle.

-

Iodo and Methyl Groups (-I, -CH₃): These groups contribute to the nonpolar character of the molecule.

This amphiphilic nature suggests that solvents of intermediate polarity, or mixtures of polar and nonpolar solvents, will be most effective. The principle of "like dissolves like" is a foundational concept in solvent selection.[2] A close structural analog, 4-iodo-1-methyl-1H-pyrazole-3-acetic acid, exhibits a melting point of approximately 120 °C and a LogKow of 1.00, indicating moderate lipophilicity and a melting point suitable for recrystallization in common organic solvents without decomposition.[4]

Logical Framework for Solvent Selection

The selection process follows a logical progression from structural analysis to experimental screening.

Caption: Standard experimental workflow for recrystallization.

Protocol A: Single-Solvent Recrystallization (e.g., Ethanol)

-

Dissolution: Place the crude 4-iodo-3-methylpyrazole acetic acid in an Erlenmeyer flask. Add a boiling chip or magnetic stir bar. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent portion-wise to the Erlenmeyer flask while heating until the solid is just dissolved. [5]2. Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot solvent to prevent premature crystallization. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. [6]3. Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. [5]4. Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product. [6]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [7]6. Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities. [5]7. Drying: Allow the crystals to air-dry on the funnel by pulling a vacuum for several minutes. Transfer the crystals to a watch glass for further air drying or place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol B: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chip. Add the "good" solvent (ethanol) in small portions while heating, until the solid is just dissolved in the minimum amount of boiling solvent. [2]2. Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

-

Re-solubilization: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

-

Crystallization & Isolation: Follow steps 3 through 7 from Protocol A. The wash solvent should be a cold mixture of the two solvents in the same approximate ratio as the final mother liquor.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Suggested Solution(s) |

| No Crystals Form | Too much solvent was used; solution is not supersaturated. The compound is very soluble even in cold solvent. | Boil off some of the solvent to concentrate the solution and attempt cooling again. [6]If this fails, consider adding a suitable anti-solvent. |

| "Oiling Out" | The solution is supersaturated above the melting point of the compound. The rate of cooling is too fast. Insoluble impurities are present. | Reheat the solution to dissolve the oil. Add more solvent, then cool again very slowly. Try scratching the flask or adding a seed crystal to induce crystallization. [8] |

| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were washed with solvent that was not ice-cold. | Concentrate the mother liquor by boiling off some solvent to obtain a second crop of crystals (note: this crop may be less pure). [6]Ensure the wash solvent is thoroughly chilled. |

| Colored Product | Colored impurities are present. | During the dissolution step (Step 1 of the protocols), after the solid is dissolved, cool the solution slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal. [6] |

References

-

U.S. Environmental Protection Agency. (2025). 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl- Properties. CompTox Chemicals Dashboard. [Link]

- Faria, J. V., et al. (2017). Pyrazoles as Antiparasitic Agents. Bioorganic & Medicinal Chemistry.

-

National Center for Biotechnology Information. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. PubMed Central. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazolines by using acetic acid. [Link]

-

Simon Fraser University. (n.d.). Experiment 2: Recrystallization. [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem. [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation. [Link]

-

Columbia University. (n.d.). Recrystallization. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. youtube.com [youtube.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 6. athabascau.ca [athabascau.ca]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Reagents & Solvents [chem.rochester.edu]

protecting group strategies for pyrazole acetic acid synthesis

Topic: Protecting Group Strategies for Pyrazole Acetic Acid Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole acetic acids are critical pharmacophores in medicinal chemistry, serving as core scaffolds for COX-2 inhibitors, CRTH2 antagonists, and various kinase inhibitors. The synthesis of these moieties presents a unique challenge: the annular tautomerism of the pyrazole ring often leads to mixtures of regioisomers (

Part 1: Strategic Framework & Mechanistic Logic

The synthesis of pyrazole acetic acids generally follows two distinct pathways, each requiring a tailored protecting group strategy:

-

Path A:

-Linked Acetic Acids (Pyrazole-1-acetic acids)-

Challenge: Direct alkylation of unsubstituted pyrazoles with bromoacetate often yields a mixture of

and -

Solution: Use of steric bulk or electronic directing groups (transient protection) or "blocking" strategies where a PG forces alkylation to the desired nitrogen.

-

-

Path B:

-Linked Acetic Acids (Pyrazole-3/4/5-acetic acids)-

Challenge: Installing an acetic acid moiety on the carbon skeleton requires lithiation or metal-catalyzed cross-coupling, which is incompatible with the acidic

proton. -

Solution:

-protection with groups capable of directing lithiation (Orthogonal Lithiation Strategy). The SEM group is the gold standard here due to its ability to coordinate lithium, while THP offers a "green" alternative via thermal isomerization.

-

Decision Matrix: Selecting the Right Strategy

| Feature | SEM (Silyl Ethoxy Methyl) | THP (Tetrahydropyranyl) | DMBN (Dimethoxybenzyl) |

| Primary Utility | Directed Lithiation ( | Thermal Isomerization ( | Acid-labile blocking |

| Regiocontrol | Electronic & Chelation Control | Steric & Thermodynamic Control | Steric Control |

| Deprotection | Fluoride (TBAF) or Strong Acid (TFA) | Mild Acid (HCl/MeOH) or Heat | Oxidative (DDQ) or Acid (TFA) |

| Stability | High (Base/Nucleophile stable) | Moderate (Base stable, Acid labile) | Moderate |

Part 2: Visualizing the Regiocontrol Logic

The following diagram illustrates the "SEM Switch" and "THP Isomerization" strategies, which are pivotal for accessing specific regioisomers of pyrazole acetic acid.

Caption: Workflow for SEM-directed C5-lithiation and THP-mediated thermodynamic isomerization to access specific pyrazole regioisomers.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazole-5-Acetic Acid via SEM-Directed Lithiation

Rationale: This protocol uses the SEM group's oxygen to chelate lithium, directing deprotonation specifically to the C5 position. This allows for the introduction of an allyl group, which is subsequently oxidized to the acetic acid moiety.

Reagents:

-

Sodium Hydride (60% dispersion in oil)

-

SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)

-

n-Butyllithium (2.5 M in hexanes)

-

Allyl Bromide

-

Ruthenium(III) chloride / Sodium Periodate (for oxidation)

Step-by-Step Procedure:

-

SEM Protection:

-

Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under Argon.

-

Add the pyrazole substrate (1.0 equiv) dropwise in THF. Stir for 30 min to ensure deprotonation.

-

Add SEM-Cl (1.1 equiv) dropwise. Warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Monitor by TLC. The SEM-protected pyrazole is usually less polar.

-

Quench with water, extract with EtOAc, and purify via silica flash chromatography.

-

-

Directed Lithiation & Alkylation:

-

Dissolve SEM-pyrazole (1.0 equiv) in anhydrous THF. Cool to -78°C .[5]

-

Add n-BuLi (1.1 equiv) dropwise. The coordination of Li to the SEM oxygen directs metallation to C5. Stir for 45 min at -78°C.

-

Add Allyl Bromide (1.2 equiv). Stir at -78°C for 1 hour, then slowly warm to RT.

-

Result: C5-allyl-N1-SEM-pyrazole.

-

-

Oxidative Cleavage to Acetic Acid:

-

Deprotection (Global):

-

Treat the crude acid with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 2 hours to remove the SEM group. Alternatively, use TBAF in THF if acid sensitivity is an issue (though TBAF removes SEM as a formaldehyde hemiacetal which requires careful workup).

-

Protocol B: Regioselective N-Alkylation via Steric Blocking

Rationale: When synthesizing N-linked pyrazole acetic acids, direct alkylation of unsymmetrical pyrazoles yields mixtures. This protocol uses a temporary bulky group (Trityl or THP) to block one nitrogen, forcing the acetic acid chain onto the other.

Scenario: You desire alkylation at

Step-by-Step Procedure:

-

Thermodynamic Blocking (THP):

-

React 3-substituted pyrazole with DHP (3,4-dihydro-2H-pyran) and catalytic p-TsOH in DCM.

-

Insight: This typically yields the

-THP isomer (adjacent to the substituent) as the thermodynamic product if the substituent is bulky, or a mixture that can be thermally equilibrated. Isolate the isomer where the desired alkylation site is BLOCKED (Wait—strategy correction: You want to block the undesired site. If you want -

Correction: Direct alkylation often favors the less hindered nitrogen (

). If you need the-

Protect

with a bulky group (Trityl). -

Alkylate

(often requires harsh conditions like NaH/DMF due to sterics). -

Deprotect.

-

-

-

Direct Alkylation Protocol (Standard):

-

Dissolve pyrazole (1.0 equiv) in anhydrous MeCN.

-

Add K2CO3 (2.5 equiv) and Ethyl Bromoacetate (1.1 equiv).

-

Stir at RT (for kinetic control) or Reflux (for thermodynamic equilibration).

-

Purification: The isomers usually have distinct Rf values.

-alkylated products (less hindered) are typically formed faster.

-

Part 4: Comparative Data & Troubleshooting

Protecting Group Performance Matrix

| Protecting Group | Installation Conditions | Deprotection Conditions | Regioselectivity Influence |

| SEM | NaH, SEM-Cl, THF | TBAF/THF or TFA/DCM | Directs Li to Ortho (C5) |

| THP | DHP, p-TsOH (cat) | HCl/MeOH or AcOH/H2O | Steric bulk blocks adjacent N |

| Boc | Boc2O, DMAP | TFA/DCM or HCl/Dioxane | Electron-withdrawing (deactivates ring) |

| Trityl (Trt) | Trt-Cl, Et3N | TFA/DCM or AcOH | Massive steric bulk (blocks N) |

| PMB | PMB-Cl, NaH | DDQ (Oxidative) or TFA | Orthogonal to base/acid |

Troubleshooting Guide

-

Problem: Incomplete removal of SEM group with TBAF.

-

Problem: Mixture of N1/N2 isomers during alkylation.

-

Problem: Over-alkylation (Quaternization).

References

-

Regioselectivity of C-Arylation of SEM-Protected Pyrazoles. National Institutes of Health (NIH). Available at: [Link]

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. RSC Advances. Available at: [Link]

-

SEM Protecting Group: Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

-

Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI Molecules. Available at: [Link]

-

Highly Selective N-Alkylation of Pyrazoles. Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. SEM Protection - Common Conditions [commonorganicchemistry.com]

- 10. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetic Acid Esters, Acetates [organic-chemistry.org]

- 12. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving regioselectivity in 3-methylpyrazole alkylation

Diagnostic Flowchart: Select Your Path

Before modifying your reaction conditions, identify your target isomer and current status.

Caption: Decision tree for selecting the optimal synthetic route based on the desired regioisomer.

The Core Challenge: The Tautomer Trap

3-Methylpyrazole exists in a tautomeric equilibrium between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole .

-

Thermodynamics: In solution, the equilibrium heavily favors the 3-methyl tautomer to minimize steric repulsion between the adjacent N-H and the methyl group.

-

Kinetics (The Anion): Under basic alkylation conditions, you generate a pyrazolyl anion. The negative charge is delocalized over both nitrogens.

- (Distal): Far from the methyl group. Accessible.

- (Proximal): Adjacent to the methyl group. Sterically hindered.

The Rule of Thumb: Standard alkylation (

Troubleshooting Guide: Maximizing the 1,3-Isomer

This is the "downhill" reaction, but users often report lower-than-expected ratios (e.g., 3:1 instead of 10:1).

Protocol A: The "Free Anion" Method

To maximize the 1,3-isomer, you must ensure the reaction is purely driven by sterics. This requires a "naked" anion that is not tightly ion-paired to the cation.

Recommended Conditions:

-

Base:

(Cesium effect) or -

Solvent: DMF, DMSO, or NMP (Polar Aprotic).

-

Temperature:

to Room Temperature.

Why this works: Polar aprotic solvents solvate the metal cation (e.g.,

Common Issues & Fixes

| Symptom | Probable Cause | Corrective Action |

| Low Regioselectivity (e.g., 2:1 ratio) | Tight Ion Pairing: Using non-polar solvents (THF, Toluene) or small cations ( | Switch Solvent: Move to DMF or DMSO. Add Additive: Add 18-crown-6 to sequester the cation. |

| Poly-alkylation (Quaternary salts) | Excess Electrophile/Heat: Pyrazoles are nucleophilic enough to react twice under forcing conditions. | Stoichiometry Control: Use exactly 1.0–1.1 eq of electrophile. Keep temp |

| Reaction Stalled | Poor Solubility: The base is not dissolving. | Grind Base: Finely powder |

Troubleshooting Guide: Hunting the 1,5-Isomer

Obtaining the 1,5-isomer (proximal alkylation) via direct alkylation is difficult because it fights steric hindrance.

Protocol B: Coordination Control (Magnesium Catalysis)

Recent literature suggests that specific metal cations can coordinate to the

-

Concept: Use a "Hard" cation that chelates.

-

Conditions:

or -

Mechanism: The magnesium ion may coordinate between the pyrazole nitrogens. If the electrophile can also coordinate, it may be delivered to the proximal position. Note: This is highly substrate-dependent.

Protocol C: The "Nuclear Option" (Cyclization)

If direct alkylation yields inseparable mixtures or poor 1,5-selectivity, stop alkylating . Synthesize the ring de novo.

-

Reaction: Knorr Pyrazole Synthesis.

-

Reagents: Methylhydrazine + 1,3-Diketone (e.g., Acetylacetone derivatives).

-

Selectivity:

-

Reaction in Ethanol : Often gives mixtures.

-

Reaction in Fluorinated Alcohols (TFE/HFIP) : Can drastically shift selectivity to the 1,5-isomer (or 5-substituted product) by altering the hydrogen-bonding network and solvation of the hydrazine intermediate [1].

-

Regiocontrol: The more substituted hydrazine nitrogen (the methyl side) generally attacks the more electrophilic carbonyl.

-

Analytical Confirmation: How to Tell Them Apart

Never rely on TLC alone. The isomers often have identical

NMR Diagnostic Table

| Feature | 1,3-Dimethylpyrazole (Distal) | 1,5-Dimethylpyrazole (Proximal) |

| Steric Environment | "Relaxed" | "Crowded" |

| NOESY (Crucial) | NO Cross-peak between | Strong Cross-peak between |

| Boiling Point | Lower (More volatile). | Higher (Less volatile). |

Visualizing the NOESY Signal:

Caption: NOESY correlation is the gold standard for assignment. The 1,5-isomer shows a strong spatial interaction.

Frequently Asked Questions (FAQ)

Q1: I have a 60:40 mixture of isomers. How do I separate them? A: If column chromatography is failing (spots overlap), try distillation . The 1,3-isomer typically has a lower boiling point than the 1,5-isomer due to a lower dipole moment and better packing efficiency of the symmetric 1,5-isomer in the liquid phase (though specific cases vary). For solid derivatives, careful recrystallization is often more effective than chromatography.

Q2: Can I use the Mitsunobu reaction to alkylate 3-methylpyrazole? A: Yes. The Mitsunobu reaction generally follows steric control , favoring the 1,3-isomer (N1 alkylation) similar to standard base-mediated alkylation. However, the yields can be higher for sensitive alcohols compared to converting the alcohol to a halide first [2].

Q3: Does the electrophile size matter?

A: Absolutely. As the electrophile (

Q4: I read that using NaH gives different results than

References

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2][3][4] Journal of Organic Chemistry.

-

Denton, R. M., et al. (2018). The Mitsunobu Reaction: Mechanism and Application. Organic Chemistry Portal / Wikipedia Summary.

-

Rusak, V. V., et al. (2015).[5] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures.[5] Coke and Chemistry.[5]

-

SpectraBase. (2025).[6] NMR Data for 1,3-Dimethylpyrazole.

Sources

- 1. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

Validation & Comparative

A Comparative Guide to the ¹³C NMR Spectral Analysis of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the expected ¹³C NMR spectral data for 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid, a substituted pyrazole derivative of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related compounds to predict and interpret its ¹³C NMR spectrum.

The Significance of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy provides a detailed carbon fingerprint of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the differentiation of carbons in various functional groups and within aromatic or heterocyclic rings. For a molecule like 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid, ¹³C NMR is indispensable for confirming the substitution pattern on the pyrazole ring and the presence of the acetic acid moiety.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the collection of high-quality and reproducible ¹³C NMR data for novel compounds such as 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid, a standardized experimental protocol is crucial. The following methodology is recommended.

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the synthesized and purified 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids, and its deuterium signal can be used for field-frequency locking.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the ¹³C probe for the specific sample and solvent.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A spectral width of approximately 200-220 ppm is typically sufficient to cover the chemical shift range of most organic compounds.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a 10-20 mg sample, this may range from a few hundred to several thousand scans.

-

To aid in the assignment of quaternary carbons and CH/CH₂/CH₃ groups, it is highly recommended to perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the solvent peak (DMSO-d₆ at δ 39.52 ppm).

-

Integrate the peaks if quantitative analysis is required, although routine ¹³C spectra are typically not integrated due to relaxation effects.

-

Predicted ¹³C NMR Spectral Data and Structural Assignment

Based on the known effects of substituents on the chemical shifts of pyrazole rings and related structures, a predicted ¹³C NMR spectrum for 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is presented below. The numbering of the carbon atoms is shown in the molecular structure diagram.

Caption: Molecular structure of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid with carbon numbering for NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | 148 - 152 | The C3 carbon, attached to a methyl group and adjacent to a nitrogen, is expected to be downfield. The methyl group has a minor shielding effect. |

| C4 | 65 - 75 | The C4 carbon is directly bonded to an iodine atom. The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon. |

| C5 | 135 - 140 | The C5 carbon, a methine carbon in the pyrazole ring, is expected to be in the typical aromatic/heterocyclic region. |

| C6 (CH₃) | 10 - 15 | The methyl carbon will appear in the typical aliphatic region. |

| C7 (CH₂) | 50 - 55 | The methylene carbon of the acetic acid side chain, being attached to a nitrogen atom, will be deshielded and appear in this range. |

| C8 (COOH) | 168 - 172 | The carbonyl carbon of the carboxylic acid group is highly deshielded and will appear significantly downfield. |

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined ¹³C NMR data of similar pyrazole derivatives is essential. This comparative approach allows for a more refined understanding of the electronic effects of each substituent.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of Related Pyrazole Derivatives

| Compound | C3 | C4 | C5 | Substituent Carbons | Reference |

| 1-Methylpyrazole | ~138.7 | ~105.5 | ~129.5 | N-CH₃: ~39.2 | [1] |

| 3-Methylpyrazole | ~148.0 | ~105.0 | ~134.0 | 3-CH₃: ~11.0 | [2] |

| 4-Iodopyrazole | ~138.0 | ~62.0 | ~138.0 | - | [3][4] |

| 2-(1H-Pyrazol-1-yl)acetic acid | ~139.5 | ~106.8 | ~130.2 | CH₂: ~51.0, COOH: ~170.0 | Estimated from similar structures |

| Predicted: 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid | 148-152 | 65-75 | 135-140 | CH₃: 10-15, CH₂: 50-55, COOH: 168-172 | - |

Analysis of Substituent Effects:

-

Iodine at C4: The most dramatic effect is the significant upfield shift of the C4 carbon due to the iodine substituent. In 4-iodopyrazole, the C4 signal is observed at approximately 62.0 ppm, a substantial shift from the ~105.5 ppm seen in 1-methylpyrazole.[3][4] This "heavy atom effect" is a well-documented phenomenon in ¹³C NMR.

-

Methyl Group at C3: The presence of a methyl group at the C3 position generally causes a downfield shift of the C3 carbon itself due to alpha-substitution effects, while the methyl carbon appears in the aliphatic region (~10-15 ppm).[2] This is consistent with the predicted value for the target molecule.

-

Acetic Acid Group at N1: The N-acetic acid substituent introduces two new signals: the methylene (CH₂) and the carbonyl (COOH) carbons. The methylene carbon, being attached to the electronegative nitrogen atom, is deshielded and expected to resonate around 50-55 ppm. The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield, typically in the 168-172 ppm range.

-

Combined Effects on the Pyrazole Ring: The electronic effects of the substituents are not entirely localized. The electron-withdrawing nature of the iodine and the N-acetic acid group, along with the electron-donating nature of the methyl group, will collectively influence the electron density distribution within the pyrazole ring, leading to the predicted shifts for C3 and C5.

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the ¹³C NMR spectrum of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid, incorporating DEPT experiments for unambiguous assignment.

Caption: Workflow for the assignment of ¹³C NMR signals for 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid using DEPT experiments.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid. By leveraging established principles and comparative data from analogous structures, we have established a robust framework for the interpretation of its spectral features. The key takeaways for researchers are the significant upfield shift induced by the C4-iodo substituent and the predictable chemical shifts for the N-acetic acid side chain. The provided experimental protocol and logical interpretation workflow offer a self-validating system for the structural confirmation of this and other novel pyrazole derivatives, ensuring high scientific integrity in drug discovery and development endeavors.

References

-

Faure, R., Vincent, E. J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147. [Link]

-

Carrión, M. D., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). Characterization of 4, 5-dihydro-1H-pyrazole derivatives by 13 C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]

-

Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted-and N-methyl-pyrazole derivatives. Organic Magnetic Resonance, 22(9), 603-607. [Link]

-

National Center for Biotechnology Information. "3-Methylpyrazole" PubChem Compound Database; CID=15073. [Link]

-

Rue, K. L., Henline, S., Chisholm, I., Musa, A. M., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1698. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Iodopyrazole Acetic Acid

For researchers and professionals in drug development and analytical chemistry, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization, and a deep understanding of fragmentation patterns is key to confident structure elucidation. This guide provides an in-depth comparison of the expected fragmentation behavior of 4-iodopyrazole acetic acid under different ionization techniques, grounded in established chemical principles and supported by experimental data from analogous structures.

The structure of 4-iodopyrazole acetic acid presents several key features that dictate its fragmentation behavior: a heterocyclic pyrazole ring, a labile iodine substituent, and a carboxylic acid side chain. The choice of ionization method—a "hard" technique like Electron Ionization (EI) or a "soft" technique like Electrospray Ionization (ESI)—will dramatically alter the resulting mass spectrum by imparting different amounts of internal energy to the molecule.[1][2] This guide will compare the predicted outcomes of these techniques, providing the rationale to select the optimal analytical approach.

I. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For analysis by GC-MS, the inherent polarity and low volatility of the carboxylic acid group necessitate a derivatization step to ensure thermal stability and prevent poor chromatographic peak shape.[3][4] Silylation, converting the acidic proton to a trimethylsilyl (TMS) group, is a common and effective strategy.[3][5]

Predicted EI Fragmentation of TMS-Derivatized 4-Iodopyrazole Acetic Acid

Electron Ionization is a high-energy process that typically results in extensive fragmentation, providing a detailed "fingerprint" of the molecule.[1] The resulting mass spectrum is expected to be complex, with fragmentation driven by the energetic instability of the initial molecular ion radical cation (M⁺•).

The fragmentation cascade is predicted to follow several key pathways, initiated by the weakest bonds and leading to the formation of stable ions and neutral radicals:

-

Loss of the Iodine Atom: The Carbon-Iodine bond is the weakest in the molecule, making the loss of an iodine radical (•I) a highly probable initial fragmentation step. This leads to a prominent ion representing the remainder of the molecule.

-

Cleavage of the Acetic Acid Side Chain: The bond between the pyrazole ring and the methylene group of the acetic acid side chain is susceptible to cleavage. This can result in the formation of a stable iodopyrazolyl-methyl cation.

-

Decarboxylation: A characteristic fragmentation of carboxylic acids and their esters is the loss of the carboxyl or derivatized carboxyl group.[6][7] For the TMS-ester, this would involve the loss of •COOTMS.

-

Pyrazole Ring Fission: Pyrazole rings are known to fragment via the expulsion of hydrogen cyanide (HCN) or dinitrogen (N₂), often after initial loss of a substituent.[6]

Diagram: Predicted EI Fragmentation Workflow

The following diagram illustrates the major predicted fragmentation pathways for the TMS-derivatized 4-iodopyrazole acetic acid.

Caption: Predicted EI fragmentation pathways of TMS-derivatized 4-iodopyrazole acetic acid.

Data Comparison: Analogy to 4-Iodophenylacetic Acid

| Ion (m/z) | Proposed Fragment Identity | Interpretation |

| 262 | [C₈H₇IO₂]⁺• | Molecular Ion (M⁺•) |

| 217 | [C₈H₇I]⁺• | [M - COOH]⁺• (Loss of the carboxyl group) |

| 90 | [C₇H₆]⁺• | [M - I - COOH]⁺• (Loss of Iodine and carboxyl group) |

Table 1: Key fragments observed in the EI mass spectrum of the analogous compound, 4-iodophenylacetic acid.[3]

This data supports the prediction that cleavage of the side chain, specifically the loss of the entire carboxyl group, is a major fragmentation pathway. The loss of the iodine atom is also expected to be a dominant feature for 4-iodopyrazole acetic acid.

II. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

ESI is a "soft" ionization technique ideal for polar, thermally labile molecules like 4-iodopyrazole acetic acid, as it does not require derivatization and imparts minimal energy, typically preserving the molecular ion.[1] Analysis can be performed in both positive and negative ion modes, which provide complementary structural information.

A. ESI Negative Ion Mode ([M-H]⁻)

In negative ion mode, the acidic proton of the carboxylic acid group is readily lost, forming a stable deprotonated molecule, [M-H]⁻.[8] This will typically be the base peak in the full scan MS1 spectrum. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion.

Predicted ESI(-) MS/MS Fragmentation:

-

Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids upon collisional activation is the neutral loss of carbon dioxide (CO₂), a loss of 44 Da.

-

Loss of Iodine: Cleavage of the C-I bond can lead to the loss of an iodide anion (I⁻) or a neutral iodine atom, though the former is less common in CID of [M-H]⁻ ions.

Diagram: Predicted ESI Negative Mode Fragmentation

Caption: Predicted MS/MS fragmentation of the [M-H]⁻ ion of 4-iodopyrazole acetic acid.

B. ESI Positive Ion Mode ([M+H]⁺)

In positive ion mode, protonation can occur at several sites, most likely on one of the nitrogen atoms of the pyrazole ring or the carbonyl oxygen of the acetic acid group. The resulting protonated molecule, [M+H]⁺, is then subjected to MS/MS analysis.

Predicted ESI(+) MS/MS Fragmentation:

-

Loss of Water (H₂O): Protonation on the carboxylic acid group can facilitate the neutral loss of a water molecule, a common fragmentation for protonated acids (loss of 18 Da).

-

Loss of Formic Acid (HCOOH): A concerted loss of the entire side chain as formic acid (loss of 46 Da) is another plausible pathway.

-

Loss of the Side Chain: Cleavage of the bond between the ring and the side chain can result in the loss of neutral acetic acid (CH₃COOH, 60 Da), leaving a protonated 4-iodopyrazole fragment.

| Ionization Mode | Precursor Ion | Predicted Key Fragments (Neutral Loss) | Rationale |

| ESI Negative | [M-H]⁻ | Loss of CO₂ (44 Da) | Characteristic fragmentation of deprotonated carboxylic acids. |

| ESI Positive | [M+H]⁺ | Loss of H₂O (18 Da) | Common loss from protonated carboxylic acids.[7] |

| Loss of CH₃COOH (60 Da) | Cleavage of the side chain post-protonation. |

Table 2: Summary of predicted key fragmentation pathways for 4-iodopyrazole acetic acid in ESI-MS/MS.

III. Experimental Protocols: Best Practices

Protocol 1: GC-MS Analysis (Derivatization Required)

-

Sample Preparation: To 100 µL of a 1 mg/mL solution of 4-iodopyrazole acetic acid in a dry solvent (e.g., acetonitrile), add 50 µL of a silylation agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Derivatization: Cap the vial and heat at 60 °C for 30 minutes to ensure complete derivatization of the carboxylic acid.

-

GC Separation: Inject 1 µL of the derivatized sample onto a standard non-polar GC column (e.g., DB-5ms). Use a temperature gradient starting at 100 °C and ramping to 280 °C.

-

MS Analysis: Operate the mass spectrometer in EI mode with a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-500.

Protocol 2: LC-MS Analysis (Direct Analysis)

-

Sample Preparation: Prepare a 10 µg/mL solution of 4-iodopyrazole acetic acid in a typical LC mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or without acid (for negative mode).

-

LC Separation: Inject 5 µL of the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both with 0.1% formic acid for positive mode, or without for negative mode).

-

MS Analysis:

-

Negative Mode: Set the ESI source to negative polarity. Perform a full scan (MS1) to identify the [M-H]⁻ ion. Create a targeted MS/MS method to isolate the [M-H]⁻ precursor and apply collision energy to generate product ions.

-

Positive Mode: Set the ESI source to positive polarity. Perform a full scan (MS1) to identify the [M+H]⁺ ion. Create a targeted MS/MS method to isolate the [M+H]⁺ precursor and apply collision energy.

-

IV. Conclusion and Recommendations

The mass spectrometric analysis of 4-iodopyrazole acetic acid yields distinct and informative fragmentation patterns depending on the chosen methodology.

-

For detailed structural confirmation and fingerprinting , GC-MS with EI after derivatization is the superior choice. The extensive fragmentation provides a rich spectrum that can be used for library matching and detailed structural elucidation, revealing information about the pyrazole ring, the iodine substituent, and the side chain.

-

For rapid quantification and confirmation of molecular weight in complex matrices , LC-MS with ESI is the preferred method. ESI negative mode is particularly advantageous due to the formation of a highly stable and abundant [M-H]⁻ ion, which is ideal for sensitive quantification using tandem mass spectrometry. ESI positive mode provides complementary fragmentation data, primarily related to the lability of the protonated side chain.

By understanding the interplay between the molecule's functional groups and the principles of different ionization techniques, researchers can strategically select the most appropriate mass spectrometry workflow to achieve their analytical goals.

References

-

PubChem. 4-Iodophenylacetic acid. National Center for Biotechnology Information. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Restek. Acids: Derivatization for GC Analysis. [Link]

-

Prasain, J. Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

-

Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

MDPI. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [Link]

-

Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link]

-

Bibel, B. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

-

Blanksby, S. J., & Bowie, J. H. (2001). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Rapid communications in mass spectrometry, 15(1), 1-6. [Link]

-

Molecules. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

Sources

- 1. 4-Iodophenylacetic acid | C8H7IO2 | CID 137214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Iodophenylacetic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 4-Iodoacetophenone [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. uab.edu [uab.edu]

- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to the Crystal Structure Analysis of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid and Related Pyrazole Derivatives

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid. While a specific crystal structure for this exact molecule is not publicly available at the time of this publication, this guide will leverage data from closely related pyrazole derivatives to offer a robust comparative analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small organic molecules.

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The therapeutic efficacy and material properties of these compounds are intrinsically linked to their three-dimensional structure. The spatial arrangement of substituents on the pyrazole core dictates molecular interactions, crystal packing, and, ultimately, function.[3] Therefore, single-crystal X-ray diffraction is an indispensable tool for their unambiguous characterization.[4][5][6][7]

This guide will focus on the analytical workflow for determining the crystal structure of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid, a compound of interest due to its potential as a versatile synthetic intermediate. We will compare its expected structural features with experimentally determined structures of similar pyrazole-containing molecules to provide a predictive framework for its solid-state behavior.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that requires careful execution and analysis. The following sections detail the typical workflow, explaining the rationale behind each step.

Synthesis and Purification

The synthesis of the target compound, 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid, would likely follow established protocols for the alkylation of pyrazole rings. A plausible synthetic route is outlined below.

Proposed Synthesis of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid: